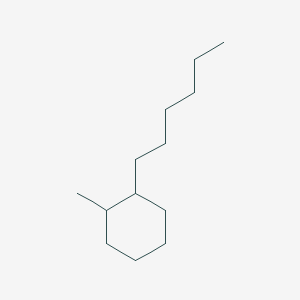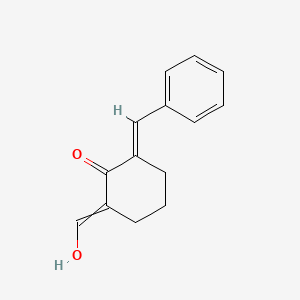
(2E)-2-benzylidene-6-(hydroxymethylidene)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-benzylidene-6-(hydroxymethylidene)cyclohexan-1-one is an organic compound that features a cyclohexanone ring substituted with benzylidene and hydroxymethylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-benzylidene-6-(hydroxymethylidene)cyclohexan-1-one typically involves the condensation of benzaldehyde with cyclohexanone under basic conditions. The reaction can be carried out using a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods involve the careful control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-benzylidene-6-(hydroxymethylidene)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethylidene group can be oxidized to form a carboxyl group.
Reduction: The benzylidene group can be reduced to form a cyclohexylmethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: The major product is (2E)-2-benzylidene-6-carboxycyclohexan-1-one.
Reduction: The major product is (2E)-2-cyclohexylmethyl-6-(hydroxymethylidene)cyclohexan-1-one.
Substitution: The major products depend on the nucleophile used, resulting in various substituted cyclohexanone derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (2E)-2-benzylidene-6-(hydroxymethylidene)cyclohexan-1-one can serve as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block.
Biology and Medicine
The compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to its structural features. Researchers may investigate its potential as a lead compound for drug development.
Industry
In materials science, the compound could be used in the development of novel polymers or as a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-2-benzylidene-6-(hydroxymethylidene)cyclohexan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-benzylidene-1-cyclohexanone
- (2E)-2-(4-methylbenzylidene)-6-(hydroxymethylidene)cyclohexan-1-one
- (2E)-2-benzylidene-6-(methoxymethylidene)cyclohexan-1-one
Uniqueness
(2E)-2-benzylidene-6-(hydroxymethylidene)cyclohexan-1-one is unique due to the presence of both benzylidene and hydroxymethylidene groups on the cyclohexanone ring
Properties
Molecular Formula |
C14H14O2 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(2E)-2-benzylidene-6-(hydroxymethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C14H14O2/c15-10-13-8-4-7-12(14(13)16)9-11-5-2-1-3-6-11/h1-3,5-6,9-10,15H,4,7-8H2/b12-9+,13-10? |
InChI Key |
HYRYUUVXVWIWMO-BTWZHFOESA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC=C2)/C(=O)C(=CO)C1 |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2)C(=O)C(=CO)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(R)-amino(phenyl)methyl]phosphonic acid](/img/structure/B11749176.png)
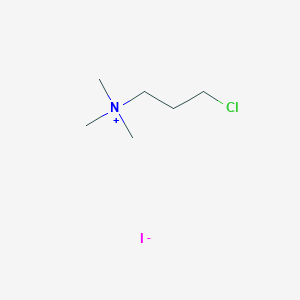
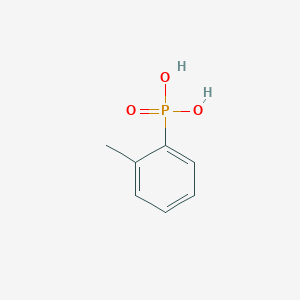
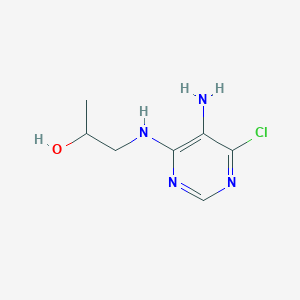
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11749201.png)
![[3-(diethylamino)propyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11749209.png)
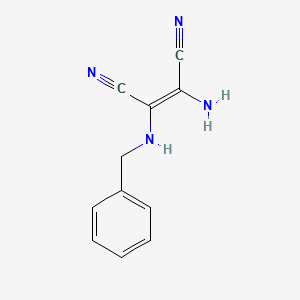
![N-[(3,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11749212.png)
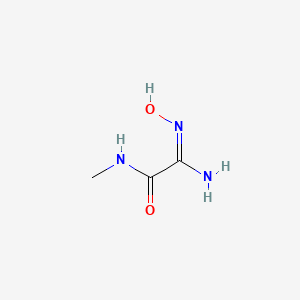
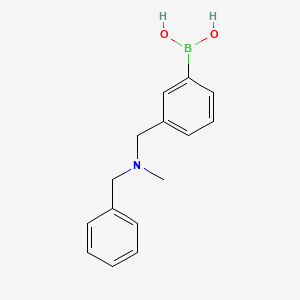
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749236.png)
![1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11749243.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11749254.png)
